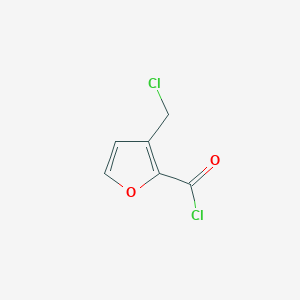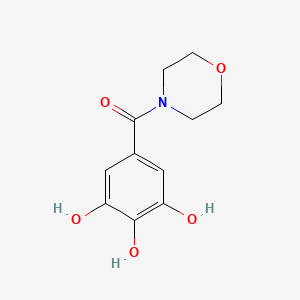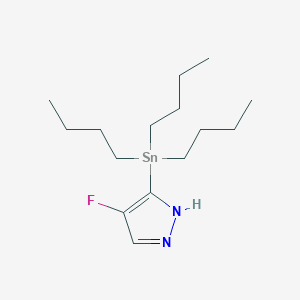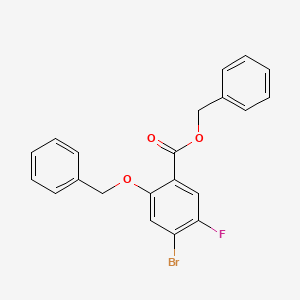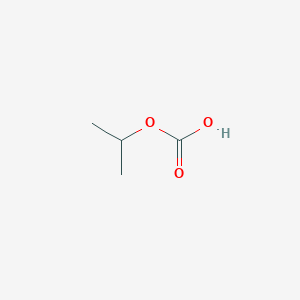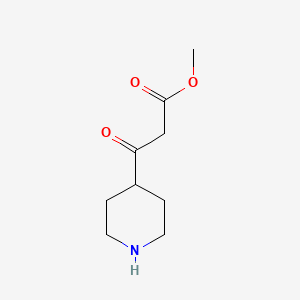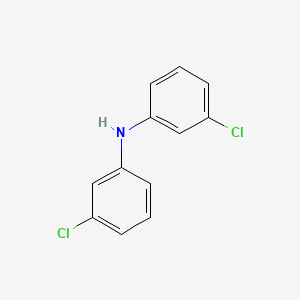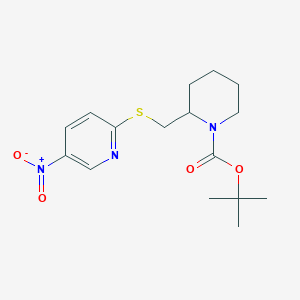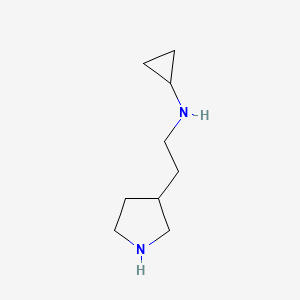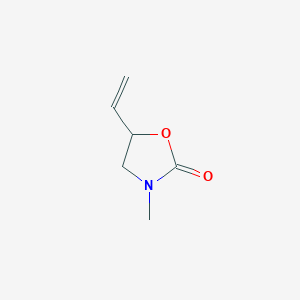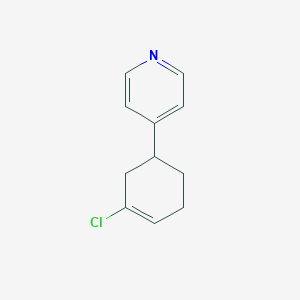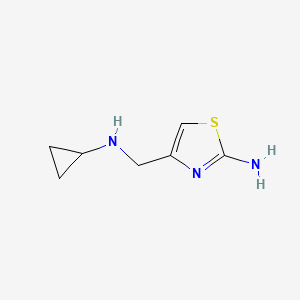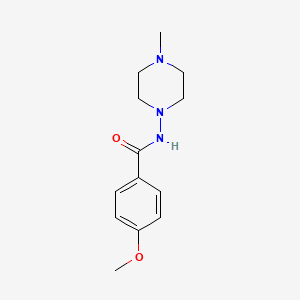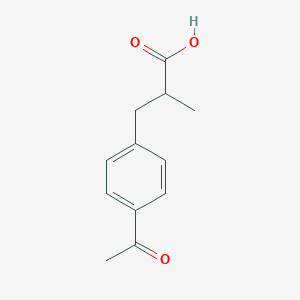
3-(4-Acetylphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetylphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of alkyl-phenylketones This compound is characterized by the presence of a phenyl ring substituted with an acetyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-2-methylpropanoic acid typically involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-acetyltoluene is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the 2-methylpropanoic acid moiety. The reaction conditions usually involve anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. Catalysts such as zeolites or supported metal catalysts can be employed to enhance reaction rates and selectivity. The use of automated systems and real-time monitoring ensures consistent quality and minimizes waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Acetylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-acetylbenzoic acid or 4-acetylbenzaldehyde.
Reduction: Formation of 4-(1-hydroxyethyl)phenyl-2-methylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-Acetylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Acetylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetylbenzoic acid: Similar structure but lacks the 2-methylpropanoic acid moiety.
4-Acetylphenylacetic acid: Similar structure but has an acetic acid moiety instead of a propanoic acid moiety.
4-Acetylphenylpropanoic acid: Similar structure but lacks the methyl group on the propanoic acid moiety.
Uniqueness
3-(4-Acetylphenyl)-2-methylpropanoic acid is unique due to the presence of both an acetyl group and a 2-methylpropanoic acid moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
38121-58-3 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-(4-acetylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13/h3-6,8H,7H2,1-2H3,(H,14,15) |
Clé InChI |
AKQUMDSKAOMFAD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)C(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


